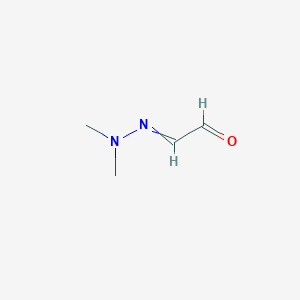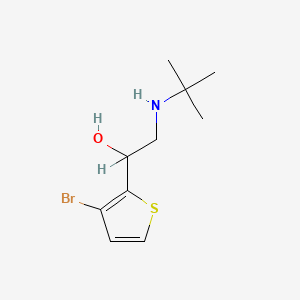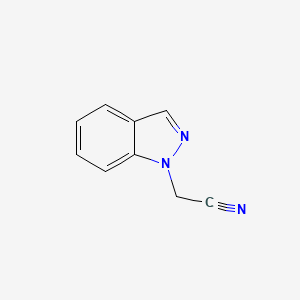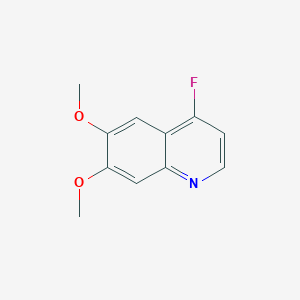![molecular formula C14H21N3 B13940309 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-2,7-diazaspiro[35]non-7-YL)-benzenamine is a complex organic compound that belongs to the class of diazaspiro compounds These compounds are characterized by their unique spirocyclic structure, which consists of two nitrogen atoms incorporated into a nonane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-2,7-diazaspiro[3.5]nonane with a suitable benzenamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and requires specific temperature and pressure conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine exerts its effects involves binding to specific molecular targets. In cancer research, it has been shown to bind covalently to the KRAS G12C protein, inhibiting its activity and thereby preventing cancer cell proliferation. This binding occurs in the switch-II pocket of the KRAS protein, leading to its inactivation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Another diazaspiro compound with similar structural features but different functional groups.
N-ethyl-2-((4-(7-((4-(ethylsulfonamido)cyclohexyl)methyl)-2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-5-fluoro-N-isopropylbenzamide: A compound with a similar diazaspiro core but additional functional groups that enhance its biological activity.
Uniqueness
4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine is unique due to its specific combination of a diazaspiro core and a benzenamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C14H21N3 |
|---|---|
Poids moléculaire |
231.34 g/mol |
Nom IUPAC |
4-(2-methyl-2,7-diazaspiro[3.5]nonan-7-yl)aniline |
InChI |
InChI=1S/C14H21N3/c1-16-10-14(11-16)6-8-17(9-7-14)13-4-2-12(15)3-5-13/h2-5H,6-11,15H2,1H3 |
Clé InChI |
IBCZPTAGYUMVFX-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2(C1)CCN(CC2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)


![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)


![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)
